2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine
Description
The compound 2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine (hereafter referred to as Compound X) features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 2,4-dimethylphenyl group and at position 4 with a thioether-linked 5-methyl-2-(3-methylphenyl)-1,3-oxazole moiety. The thioether and oxazole substituents may enhance lipophilicity and metabolic stability, critical for bioavailability.
Properties
IUPAC Name |
4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-(3-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-16-6-5-7-20(13-16)25-28-23(19(4)31-25)15-32-26-24-14-22(29-30(24)11-10-27-26)21-9-8-17(2)12-18(21)3/h5-14H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIPRTLTZKMWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=C(C=C(C=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Analog 1 : 2-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine ()
- Substituents : Position 2 has a 3,4-dimethylphenyl group, while position 4 bears a piperazinyl moiety linked to a 2-fluorophenyl group.
- Synthesis : Likely involves nucleophilic substitution at position 4 of the pyrazolo[1,5-a]pyrazine core with a pre-functionalized piperazine derivative.
Analog 2 : N-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
- Substituents : Position 2 has a 4-methoxyphenyl group, and position 4 is oxidized to a ketone.
- Synthesis : Likely involves condensation of a pyrazolo[1,5-a]pyrazine intermediate with a bromophenyl acetamide.
Analog 3 : Pyrazolo[1,5-a]pyrazine-based BTK inhibitor ()
- Substituents : Features a pyrazolo[1,5-a]pyrazine hinge-binding motif linked to a covalent acrylamide warhead.
- Synthesis : Utilizes a pyrazolo[1,5-a]pyrazine scaffold coupled with a Michael acceptor for cysteine targeting.
- Key Difference: The acrylamide warhead enables covalent binding, whereas Compound X’s thioether may rely on non-covalent interactions.
Key Observations :
- Substituent Position : Modifications at position 4 (e.g., thioether in Compound X vs. piperazinyl in Analog 1 ) significantly alter target selectivity.
- Electron-Withdrawing Groups : The 4-oxo group in Analog 2 may reduce potency compared to Compound X ’s thioether, which enhances stability.
- Covalent vs. Non-Covalent Binding: Analog 3’s acrylamide warhead provides irreversible inhibition, whereas Compound X likely operates via reversible mechanisms.
Optimization Challenges :
- Steric Hindrance : The 2,4-dimethylphenyl group may hinder reactivity at position 4, requiring careful stoichiometric control.
- Oxazole Stability : The 1,3-oxazole moiety’s sensitivity to hydrolysis necessitates anhydrous conditions.
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